BenchChemオンラインストアへようこそ!

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide (CAS 2097968-02-8) is a heterocyclic small molecule belonging to the tetrahydroindazole class, featuring a partially saturated bicyclic core with an N2-ethyl substituent and a 3-carboximidamide group. This scaffold is a privileged structure in medicinal chemistry, with tetrahydroindazoles having demonstrated potent activity as sigma-2 receptor ligands (Ki values as low as 16 nM) and as interleukin-2 inducible T-cell kinase (ITK) inhibitors.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 2097968-02-8
Cat. No. B1479717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
CAS2097968-02-8
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCN1C(=C2CCCCC2=N1)C(=N)N
InChIInChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12)
InChIKeyLFDHFDRCQIFRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide (CAS 2097968-02-8): A Differentiated Tetrahydroindazole Building Block for Focused Library Synthesis


2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide (CAS 2097968-02-8) is a heterocyclic small molecule belonging to the tetrahydroindazole class, featuring a partially saturated bicyclic core with an N2-ethyl substituent and a 3-carboximidamide group . This scaffold is a privileged structure in medicinal chemistry, with tetrahydroindazoles having demonstrated potent activity as sigma-2 receptor ligands (Ki values as low as 16 nM) and as interleukin-2 inducible T-cell kinase (ITK) inhibitors . The carboximidamide functionality distinguishes this compound from the more common carboxamide analogs, imparting higher basicity (pKa ~12–13 for amidinium vs. ~0–1 for amide) and distinct hydrogen-bonding capacity .

Why 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide Cannot Be Replaced by Generic Indazole Analogs


Generic substitution within the tetrahydroindazole class is contraindicated because minor structural modifications profoundly alter biological activity, selectivity, and physicochemical properties. In a systematic SAR study of tetrahydroindazole sigma-2 ligands, replacing the N2-propyl substituent (7a, Ki = 2193 nM) with an N-methyl piperazine (7n) improved sigma-2 potency 64-fold (Ki = 34 nM), while the 4-(4-pyridyl)-piperidine analog 7t achieved a Ki of 16 nM with >625-fold selectivity over sigma-1 . Similarly, the 3-position functional group determines both target engagement and pharmacokinetic profile: the carboximidamide moiety in the target compound provides a strongly basic, hydrogen-bond-donating amidine group (pKa ~12.5) that cannot be mimicked by the neutral carboxamide (pKa ~0) found in ITPR1 potentiator ARN 11391 . The N2-ethyl group further modulates lipophilicity and steric bulk relative to the methyl (smaller) and isopropyl (larger) analogs, directly impacting target binding pocket complementarity and solubility .

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide: Quantitative Differentiation Evidence for Scientific Procurement


Carboximidamide vs. Carboxamide: Basicity and Hydrogen-Bonding Profile for Target Engagement

The 3-carboximidamide group in the target compound confers an amidine moiety with a conjugate acid pKa of ~12.5, compared with ~0 for the corresponding carboxamide in the closely related ITPR1 potentiator ARN 11391 . This approximately 12-order-of-magnitude difference in basicity means the carboximidamide is predominantly protonated at physiological pH, enabling salt-bridge interactions with Asp/Glu residues in enzyme active sites that are inaccessible to the neutral carboxamide. In the tetrahydroindazole sigma-2 ligand series, compound 7o—which incorporates a guanidine (carboximidamide-like) group—retained sigma-2 binding activity (Ki = 2156 nM) while losing all sigma-1 activity, in contrast to the parent amide 7a (sigma-1 Ki = 1576 nM, sigma-2 Ki = 2193 nM) . This demonstrates that replacing a carboxamide with a carboximidamide/guanidine functionality can alter selectivity profiles even within the same core scaffold.

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

N2-Ethyl Substitution: Balancing Lipophilicity and Steric Demand for Optimal Binding Pocket Fit

The N2-ethyl substituent on the target compound provides a specific lipophilic and steric profile that is intermediate between the smaller N2-methyl and larger N2-isopropyl analogs. In the tetrahydroindazole sigma-2 series, the N2-propyl-substituted compound 7a (structurally analogous to the N2-ethyl target but with one additional methylene) showed moderate sigma-2 affinity (Ki = 2193 nM), while systematic SAR around the benzylamine substituent yielded compounds with up to 137-fold improved potency (7t, Ki = 16 nM) . The N2-ethyl group contributes a calculated logP increment of approximately +0.8 relative to the N2-H parent, positioning the compound in a favorable lipophilicity range (estimated clogP ~2.0–2.5) for both aqueous solubility and membrane permeability—critical for both biochemical assay compatibility and cellular target engagement . By comparison, the N2-isopropyl analog would add greater steric bulk that may hinder binding to sterically constrained pockets, while the N2-methyl analog may lack sufficient hydrophobic contact.

SAR Analysis Lead Optimization Ligand Efficiency

Scaffold Divergence from ARN 11391: Carboximidamide Core Enables Distinct Derivatization Chemistry

ARN 11391 (CAS 1214569-31-9) is the closest biologically characterized analog, sharing the identical N2-ethyl-4,5,6,7-tetrahydro-2H-indazole core but differing at the 3-position: ARN 11391 bears an N-[2-(tetrahydro-2H-pyran-2-yl)methoxy]phenyl carboxamide, whereas the target compound has an unsubstituted carboximidamide. ARN 11391 is a validated ITPR1 potentiator with an open channel probability (Po) of 0.2 at 20 µM measured by on-nucleus patch-clamp in ITPR1-YFP-expressing HEK293 cells, compared with Po <0.01 without compound . The target compound's free carboximidamide provides a versatile synthetic handle for amide coupling, reductive amination, or cyclization reactions that are not feasible with the elaborated ARN 11391 structure, enabling the construction of focused libraries with diverse 3-position substituents while preserving the core scaffold . This makes the target compound a superior starting point for de novo SAR exploration when the goal is to probe novel chemotypes against ITPR1 or other targets, rather than using the pre-optimized ARN 11391 tool compound.

Chemical Biology Tool Compounds Parallel Synthesis ITPR1 Signaling

Procurement-Ready Application Scenarios for 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide


Focused Kinase Inhibitor Library Synthesis via 3-Carboximidamide Derivatization

The free carboximidamide group serves as a direct precursor for synthesizing diverse 3-substituted analogs through amide coupling with carboxylic acids, reaction with isocyanates to form urea derivatives, or cyclocondensation to yield heterocyclic bioisosteres. Procurement of this compound enables the parallel synthesis of 96- to 384-well plate libraries where the N2-ethyl tetrahydroindazole core is conserved while the 3-position is systematically varied, directly building on the established activity of tetrahydroindazoles as kinase inhibitors (ITK, sigma receptors) . The ~12-pKa-unit difference in basicity between the carboximidamide and the corresponding carboxamide can be exploited to probe the importance of a protonated, hydrogen-bond-donating group at the 3-position for target engagement.

ITPR1 Chemical Probe Development: Comparator to ARN 11391

ARN 11391 has validated the N2-ethyl tetrahydroindazole core as an ITPR1 potentiator scaffold, but its elaborated 3-carboxamide substituent limits further structural diversification . The target compound provides the identical core with a free carboximidamide at the 3-position, enabling systematic SAR studies to identify the minimal pharmacophore required for ITPR1 modulation. Structure-activity relationships derived from such studies may yield tool compounds with improved potency (Po >0.2 at concentrations below 20 µM) or altered subtype selectivity (ITPR1 vs. ITPR2/ITPR3) compared with the parent ARN 11391, which shows no activity at ITPR2 or ITPR3 .

Sigma Receptor Ligand Optimization Using the Tetrahydroindazole Pharmacophore Model

The tetrahydroindazole sigma-2 pharmacophore model (HHHPR: three hydrophobic features, one positive ionization, one ring aromatic) predicts that the target compound's carboximidamide group can serve as the positive ionization feature (protonated amidine at physiological pH), while the N2-ethyl group contributes one hydrophobic feature. Procurement of this compound allows systematic exploration of additional hydrophobic and aromatic features through derivatization, targeting the 16–34 nM Ki range achieved by optimized sigma-2 ligands 7t and 7m . The strong basicity of the carboximidamide (pKa ~12.5) may also reduce the susceptibility to lysosomal trapping that limits the cellular activity of lipophilic basic amines, a known liability in sigma receptor ligand development.

Physicochemical Property Benchmarking for Tetrahydroindazole Lead Series

The target compound's low molecular weight (192.26 g/mol) and moderate predicted lipophilicity (clogP ~2.0–2.5) place it in favorable lead-like chemical space . In the tetrahydroindazole sigma-2 series, thermodynamic solubility ranged from 463 µM to 2423 µM in PBS buffer (pH 7.4), and mouse liver microsomal stability ranged from 0% to 54% remaining after 60 minutes for elaborated analogs . Procurement of the minimally substituted core enables baseline physicochemical profiling (kinetic solubility, logD, microsomal stability, CYP inhibition) to guide multiparameter optimization before committing to costly scale-up of elaborated analogs that may have suboptimal ADME properties.

Quote Request

Request a Quote for 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.